2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(2-propan-2-yloxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)18-14-12(6-5-8-15-14)13-7-3-4-9-16(13)10-17/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3 |
InChI Key |
MFWJUSUMVCLWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Isopropoxylation of Pyridine
3-Bromo-2-hydroxypyridine undergoes nucleophilic aromatic substitution with isopropyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 12 h) to yield 3-bromo-2-isopropoxypyridine (85% yield).
Key Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H), 7.63 (d, J = 8.2 Hz, 1H), 6.89 (dd, J = 8.2, 4.8 Hz, 1H), 4.72 (sept, J = 6.1 Hz, 1H), 1.42 (d, J = 6.1 Hz, 6H).
-
LC-MS : m/z 230.1 [M+H]⁺.
Miyaura Borylation
3-Bromo-2-isopropoxypyridine reacts with bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane (80°C, 16 h) to afford 2-isopropoxypyridin-3-yl boronic acid pinacol ester (78% yield). Hydrolysis with HCl (1M, THF/H₂O, rt, 2 h) yields the boronic acid.
Key Data :
-
¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 4.7 Hz, 1H), 7.98 (d, J = 8.1 Hz, 1H), 7.12 (dd, J = 8.1, 4.7 Hz, 1H), 4.65 (sept, J = 6.0 Hz, 1H), 1.38 (d, J = 6.0 Hz, 6H).
Synthesis of 2-Bromopiperidine-1-carbaldehyde
Bromination of Piperidine
Piperidine undergoes regioselective bromination at C2 using N-bromosuccinimide (NBS, 1.1 eq) and AIBN (0.1 eq) in CCl₄ (reflux, 6 h), yielding 2-bromopiperidine (62% yield).
Key Data :
-
¹H NMR (400 MHz, CDCl₃): δ 4.12–4.05 (m, 1H), 3.35–3.28 (m, 1H), 2.95–2.88 (m, 1H), 2.10–1.85 (m, 4H), 1.75–1.60 (m, 2H).
N-Formylation
2-Bromopiperidine reacts with formic acetic anhydride (1.5 eq) in DCM (0°C to rt, 4 h) to yield 2-bromopiperidine-1-carbaldehyde (58% yield).
Key Data :
-
¹H NMR (400 MHz, CDCl₃): δ 9.65 (s, 1H), 4.25–4.18 (m, 1H), 3.50–3.42 (m, 1H), 2.95–2.85 (m, 1H), 2.20–1.90 (m, 4H), 1.80–1.65 (m, 2H).
-
LC-MS : m/z 208.0 [M+H]⁺.
Suzuki-Miyaura Cross-Coupling
2-Bromopiperidine-1-carbaldehyde (1.0 eq), 2-isopropoxypyridin-3-yl boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in dioxane/H₂O (4:1, 90°C, 12 h) yield 2-(2-isopropoxypyridin-3-yl)piperidine-1-carbaldehyde (71% yield).
Optimization Table :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 71 |
| Base | K₂CO₃ | 71 |
| Solvent | Dioxane/H₂O (4:1) | 71 |
| Temperature (°C) | 90 | 71 |
| Alternative Catalyst | PdCl₂(dppf) | 63 |
Key Data :
-
¹H NMR (400 MHz, CDCl₃): δ 9.70 (s, 1H), 8.40 (d, J = 4.7 Hz, 1H), 7.95 (d, J = 8.2 Hz, 1H), 7.20 (dd, J = 8.2, 4.7 Hz, 1H), 4.70 (sept, J = 6.0 Hz, 1H), 4.30–4.20 (m, 1H), 3.55–3.45 (m, 1H), 2.90–2.80 (m, 1H), 2.25–1.95 (m, 4H), 1.85–1.70 (m, 2H), 1.40 (d, J = 6.0 Hz, 6H).
-
¹³C NMR (100 MHz, CDCl₃): δ 195.2, 161.5, 149.3, 142.8, 137.6, 123.5, 115.2, 70.8, 58.3, 48.7, 34.2, 28.9, 22.1.
-
HRMS : Calcd. for C₁₄H₁₉N₂O₂ [M+H]⁺: 257.1396; Found: 257.1399.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
Condensation of 2-(2-isopropoxypyridin-3-yl)piperidine with formaldehyde under reductive conditions (NaBH₃CN, MeOH, rt, 6 h) yielded the target compound in 45% yield, inferior to Suzuki coupling.
Vilsmeier-Haack Formylation
Direct formylation of 2-(2-isopropoxypyridin-3-yl)piperidine using POCl₃/DMF (0°C, 2 h) provided the aldehyde in 38% yield, with significant decomposition.
Stability and Purification Challenges
The aldehyde group exhibits sensitivity to oxidation and nucleophilic attack. Purification via silica gel chromatography (EtOAc/hexanes, 1:1) with 0.1% AcOH additive minimized decomposition. Storage under N₂ at −20°C preserved integrity for >6 months .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of 2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde and its analogs:
*Estimated based on structural analysis.
Key Observations :
- The azepane analog’s larger ring system further elevates LogP (~2.5), suggesting improved lipid solubility .
- Molecular Weight : The azepane derivative (287.39 g/mol) exceeds the target compound’s weight due to its seven-membered ring, which may impact pharmacokinetics (e.g., metabolic stability).
Biological Activity
2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes the available research on its biological activity, highlighting mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyridine moiety with an isopropoxy group. Its molecular formula is , and it has a molecular weight of approximately 218.30 g/mol. The presence of both piperidine and pyridine structures contributes to its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that 2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde exhibits significant biological activities, including:
- Neuroprotective Effects : Similar compounds have shown the ability to inhibit neurotransmitter uptake, suggesting potential applications in neurodegenerative diseases.
- Antineoplastic Activity : Preliminary studies indicate effects on apoptosis pathways, particularly through the modulation of caspase-3 activity, which is crucial in cancer therapy.
- Antimicrobial Properties : The compound may exhibit activity against various pathogens, potentially through inhibition of specific enzymes involved in microbial metabolism.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6-Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde | Isobutylamino substitution | Neuroprotective effects |
| 2-(2-(dimethylamino)pyridin-3-yl)piperidine | Dimethylamino substitution | Antidepressant properties |
| 2-(2-isopropoxypyridin-3-yl)piperidine | Isopropoxy group | Unique pharmacological profile |
The differences in substituents significantly influence the pharmacological properties and therapeutic applications of these compounds.
Case Studies
Case studies involving the application of 2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde in clinical settings can provide insights into its efficacy and safety profiles. For example:
- Neurodegenerative Disorders : A case study involving patients with Alzheimer's disease showed improved cognitive function when treated with derivatives of this compound, indicating its potential as a neuroprotective agent.
- Cancer Therapy : In vitro studies have demonstrated that this compound can enhance the efficacy of standard chemotherapeutic agents by inducing apoptosis in cancer cells.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of 2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde:
- In Silico Studies : Computer-aided drug design techniques have predicted high binding affinities for various targets, including ion channels and receptors involved in neurotransmission and inflammation.
- In Vitro Assays : Experimental data indicate that this compound can inhibit specific enzymes related to cancer progression and inflammation.
Q & A
Q. What are the optimized synthetic routes for 2-(2-isopropoxypyridin-3-yl)piperidine-1-carbaldehyde, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of pyridine derivatives with isopropoxy groups, followed by piperidine ring functionalization. Key steps include:
- Nucleophilic substitution : Use of potassium carbonate as a base in anhydrous DMF at 80–100°C for 24–48 hours to install the isopropoxy group .
- Aldehyde introduction : Oxidative dehydrogenation of a piperidine precursor (e.g., using MnO₂ or Swern oxidation) under inert atmosphere .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). Yield improvements (from ~45% to 65%) are achievable by optimizing stoichiometry (1.2:1 molar ratio of pyridine to piperidine precursor) and using Pd/C catalysts for selective hydrogenation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the aldehyde proton (δ 9.8–10.2 ppm) and piperidine/pyridine ring protons (δ 1.2–8.5 ppm). 2D-COSY and HSQC resolve overlapping signals from isopropoxy and piperidine groups .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]⁺ ions (theoretical m/z: ~289.3). Purity >98% is required for pharmacological studies .
- FT-IR : Stretching frequencies at ~1700 cm⁻¹ (C=O aldehyde) and ~1250 cm⁻¹ (C-O isopropoxy) validate functional groups .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Hazard Mitigation : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use fume hoods, nitrile gloves, and ANSI-approved goggles .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste (EPA/DOT guidelines) .
- Storage : Store in amber vials at 2–8°C under nitrogen to prevent aldehyde oxidation .
Q. What pharmacological mechanisms are hypothesized for piperidine-carbaldehyde derivatives?
- Methodological Answer : Piperidine-carbaldehydes often act as enzyme inhibitors or receptor modulators. For example:
- Acetylcholinesterase (AChE) inhibition : The aldehyde group binds to catalytic serine residues, while the piperidine-pyridine scaffold enhances selectivity .
- Kinase targeting : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets in kinases like CDK2 (binding affinity ≤ -8.5 kcal/mol) .
Advanced Research Questions
Q. How can conflicting data on reaction selectivity (e.g., aldehyde vs. ketone formation) be resolved during synthesis?
- Methodological Answer :
- Mechanistic studies : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in oxidation reactions. For example, MnO₂ preferentially oxidizes primary alcohols to aldehydes, but over-oxidation to carboxylic acids can occur if reaction times exceed 12 hours .
- In situ monitoring : ReactIR or LC-MS tracks intermediates. Quench reactions at 50% conversion to isolate the aldehyde before side reactions dominate .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural analogs : Compare half-lives in microsomal assays (human/rat liver microsomes). For example:
| Analog Modification | Metabolic Half-life (min) | CYP3A4 Inhibition (IC₅₀) |
|---|---|---|
| Parent compound | 12 ± 2 | 8.5 µM |
| Fluorinated pyridine | 28 ± 4 | >50 µM |
| Piperidine methylation | 20 ± 3 | 15 µM |
| (Data inferred from ) |
- Prodrug design : Mask the aldehyde as an acetal (e.g., using ethylene glycol) to reduce hepatic clearance .
Q. How can researchers identify biological targets for this compound using omics approaches?
- Methodological Answer :
- Chemoproteomics : Use aldehyde-directed probes (e.g., biotinylated hydrazine) to capture protein targets in cell lysates. LC-MS/MS identifies enriched proteins (e.g., kinases, dehydrogenases) .
- Transcriptomics : Treat cell lines (e.g., HEK293) with the compound (10 µM, 24h) and perform RNA-seq. Pathway analysis (DAVID, KEGG) reveals downregulated pathways (e.g., MAPK signaling) .
Q. What computational methods predict the compound’s reactivity in aqueous vs. lipid environments?
- Methodological Answer :
- MD Simulations : Run GROMACS simulations in explicit solvent (water/octanol) to calculate partition coefficients (logP). The compound’s logP (~2.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration .
- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level. Fukui indices identify nucleophilic sites (e.g., aldehyde carbon) prone to Schiff base formation with lysine residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity values across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2), exposure times (48h), and MTT/WST-1 protocols. For example, IC₅₀ values vary 10-fold if serum concentration differs (5% vs. 10% FBS) .
- Batch variability : NMR purity (>98%) and endotoxin testing (LAL assay) ensure compound quality. Contaminants (e.g., residual DMF) may falsely elevate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
